7-Aminomethyl-7-deazaguanosine

描述

7-Aminomethyl-7-deazaguanosine is a modified nucleoside that plays a significant role in the modification of transfer RNA (tRNA) and DNA. It is a derivative of 7-deazaguanine and is involved in various biological processes, including the regulation of gene expression and cellular stress responses .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminomethyl-7-deazaguanosine typically involves the conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0), followed by further modifications. The key steps include:

Oxidation: The amine group on the 7-amino group is oxidized to form an iminium ion.

Nucleophilic Attack: The hydroxyl group on the N9 position of the purine ring undergoes nucleophilic attack to form an amino alcohol

Industrial Production Methods: the synthesis typically involves enzymatic reactions using tRNA-guanine transglycosylase (TGT) to insert the modified base into tRNA .

化学反应分析

Types of Reactions: 7-Aminomethyl-7-deazaguanosine undergoes various chemical reactions, including:

Oxidation: Conversion of the amine group to an iminium ion.

Substitution: Replacement of guanine in tRNA with this compound by TGT

Common Reagents and Conditions:

Oxidizing Agents: Sodium periodate is commonly used for oxidation reactions.

Enzymes: tRNA-guanine transglycosylase (TGT) is used for substitution reactions.

Major Products:

Amino Alcohols: Formed from the nucleophilic attack on the iminium ion.

Modified tRNA: Resulting from the substitution of guanine with this compound.

科学研究应用

Role in tRNA Modification

7-Aminomethyl-7-deazaguanosine is a precursor to queuosine (Q), a modified nucleoside found in certain tRNAs. Queuosine is crucial for the proper functioning of tRNA, particularly in enhancing the accuracy of translation and stabilizing tRNA structures. The enzymatic conversion of 7-cyano-7-deazaguanine (preQ0) to preQ1 is catalyzed by preQ1 synthase, which highlights the biochemical pathways that incorporate this compound into tRNA .

Table 1: Comparison of tRNA Modifications Involving preQ1

| Modification Type | Nucleoside | Function |

|---|---|---|

| Queuosine (Q) | preQ1 | Enhances translation accuracy |

| Archaeosine (G+) | preQ1 | Stabilizes tRNA structure |

DNA Modification and Synthesis

Recent studies have revealed that 7-deazaguanine derivatives, including preQ1, are incorporated into DNA by specific transglycosylases. This modification plays a role in bacterial defense mechanisms against restriction enzymes, allowing phages and bacteria to evade host immune responses. The presence of such modifications can enhance the stability of DNA and provide resistance against nucleases .

Case Study: Bacteriophage Defense Mechanisms

Research has shown that certain bacteriophages utilize preQ1 to replace guanines in their DNA, which allows them to evade bacterial restriction systems. For instance, Enterobacteria phage 9g incorporates preQ1 into approximately 25% of its guanines, demonstrating a strategic evolutionary adaptation .

Biotechnological Applications

The unique properties of this compound make it a valuable tool in biotechnology:

- Synthetic Biology : It can be used to engineer organisms with enhanced capabilities for producing modified nucleotides or proteins.

- Gene Editing : Its incorporation into DNA could potentially improve the efficiency of CRISPR/Cas9 systems by providing more stable targets for editing.

- Diagnostics : Modified nucleotides like preQ1 can be utilized in developing sensitive biosensors for detecting specific RNA sequences.

Table 2: Potential Biotechnological Uses of preQ1

| Application Type | Description |

|---|---|

| Synthetic Biology | Engineering organisms for modified nucleotides |

| Gene Editing | Enhancing CRISPR/Cas9 efficiency |

| Diagnostics | Developing biosensors for RNA detection |

Future Research Directions

Ongoing research aims to further elucidate the biochemical pathways involving this compound and its derivatives. Understanding these pathways could lead to innovative applications in gene therapy and synthetic biology.

Key Research Questions:

- How do different organisms utilize preQ1 for DNA and RNA modifications?

- What are the implications of these modifications on microbial evolution?

- Can we harness these pathways for practical applications in medicine or agriculture?

作用机制

The mechanism of action of 7-Aminomethyl-7-deazaguanosine involves its incorporation into tRNA by tRNA-guanine transglycosylase (TGT). This enzyme catalyzes the exchange of guanine with this compound without breaking the sugar-phosphate backbone of the tRNA . This modification can affect the stability and function of tRNA, influencing protein synthesis and cellular responses to stress .

相似化合物的比较

Queuine: Another 7-deazaguanosine derivative that occurs in the anticodon of tRNAs.

7-Cyano-7-deazaguanine (preQ0): A precursor in the biosynthesis of 7-Aminomethyl-7-deazaguanosine.

Uniqueness: Unlike other similar compounds, it has been shown to cause epigenetic changes such as DNA methylation and histone modification .

生物活性

7-Aminomethyl-7-deazaguanosine (preQ1) is a significant nucleoside derivative known for its biological activity, particularly in the context of nucleic acid modifications and its role in phage DNA. This compound has garnered attention due to its potential applications in biochemistry and molecular biology, especially regarding its protective roles against host restriction enzymes and implications in various diseases.

This compound is involved in the modification of nucleic acids, particularly as a substrate in the biosynthesis of queuosine (Q), an essential tRNA modification. The enzyme preQ1 synthase (EC 1.7.1.13) catalyzes the conversion of 7-cyano-7-carbaguanine (preQ0) to preQ1, which is crucial for the proper functioning of tRNA molecules during protein synthesis .

Protective Role in Phage DNA

Recent studies have highlighted the protective role of 7-deazaguanine modifications, including preQ1, in phage DNA against host restriction-modification (RM) systems. These modifications allow phages to evade degradation by bacterial restriction enzymes, thus enhancing their survival and replication within host organisms .

Case Study: Bacteriophage CAjan

In a study involving Escherichia phage CAjan, genetic analyses demonstrated that the enzyme DpdA is essential for inserting preQ1 into the phage genome. This insertion was shown to replace a significant portion of guanine bases, thereby providing a protective mechanism against host defenses .

Structure-Activity Relationship (SAR)

Research has also explored the structure-activity relationship of preQ1 analogs, revealing that specific structural features are critical for their biological activity. For instance, variations in the alkyl chain length and branching can significantly influence the efficacy of these compounds in biological systems .

Summary of Key Studies

Implications for Disease Treatment

The unique properties of this compound have sparked interest in therapeutic applications, particularly in autoimmune diseases and neurological conditions like multiple sclerosis. The ability to modify RNA molecules suggests potential avenues for developing new treatments that leverage these modifications to enhance cellular responses or inhibit pathogenic processes .

属性

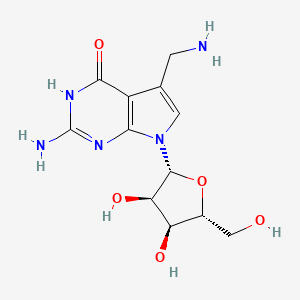

IUPAC Name |

2-amino-5-(aminomethyl)-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c13-1-4-2-17(9-6(4)10(21)16-12(14)15-9)11-8(20)7(19)5(3-18)22-11/h2,5,7-8,11,18-20H,1,3,13H2,(H3,14,15,16,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEYIPCQNRSIAV-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60984514 | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66048-70-2 | |

| Record name | 7-Aminomethyl-7-deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Aminomethyl)-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60984514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。